molecular formula C15H23N3O2 B2457409 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide CAS No. 1705427-29-7

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide

Cat. No.: B2457409
CAS No.: 1705427-29-7
M. Wt: 277.368
InChI Key: XKSITFARZMRGGW-UHFFFAOYSA-N
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Description

N-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide is a synthetically designed organic compound of significant interest in pharmaceutical and chemical research. This molecule features a pyrazole core, a tetrahydro-2H-pyran-4-ylmethyl moiety, and a cyclopentanecarboxamide group, a structural motif common in compounds investigated for their biological activity. The presence of the tetrahydro-2H-pyran (a saturated oxygen-containing heterocycle) is a notable feature in medicinal chemistry, as it is frequently employed to optimize the physicochemical properties of drug candidates, often improving solubility and metabolic stability . Compounds with structurally related frameworks, including those featuring pyrazole cores coupled with tetrahydro-2H-pyran and carboxamide groups, have demonstrated considerable potential in pharmacological research. For instance, similar molecules have been identified as novel classes of cannabinoid receptor agonists and are actively investigated as inhibitors of specific enzymes like Janus Kinase 1 (JAK1) . The carboxamide linker is a critical functional group that often enables target engagement through hydrogen bonding. This specific compound, with its cyclopentane carboxamide, is a valuable intermediate or building block for constructing more complex molecules. Its primary research applications include serving as a key scaffold in medicinal chemistry programs for the synthesis of novel bioactive compounds, use as a reference standard in analytical studies, and utilization as a core structural element in the development of targeted chemical libraries for high-throughput screening. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c19-15(13-3-1-2-4-13)17-14-9-16-18(11-14)10-12-5-7-20-8-6-12/h9,11-13H,1-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSITFARZMRGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine

Step 1: Preparation of 1H-pyrazol-4-amine
4-Aminopyrazole is synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. WO2021231474A1 reports a modified Huisgen reaction using ethyl acetoacetate and hydrazine hydrate in ethanol at reflux (78°C, 6 h), yielding 1H-pyrazol-4-amine in 82% purity.

Step 2: THP-Methyl Group Installation
Alkylation employs 4-(bromomethyl)tetrahydro-2H-pyran (prepared via THP-4-methanol treatment with PBr₃). The reaction proceeds in DMF with K₂CO₃ (2 equiv) at 60°C for 12 h, achieving 76% yield. Patent WO2020240586A1 confirms this method’s efficacy for nitrogen alkylation, with HPLC purity >95% after aqueous workup.

Synthesis of Cyclopentanecarboxylic Acid Active Ester

Step 3: Cyclopentanecarboxylic Acid Chloride Formation
Cyclopentanecarbonyl chloride is prepared by treating cyclopentanecarboxylic acid with thionyl chloride (2.5 equiv) in dichloromethane (DCM) at 0°C→25°C over 2 h. Gas evolution (SO₂, HCl) is monitored, and excess SOCl₂ is removed under reduced pressure.

Step 4: Mixed Carbonate Intermediate
The acid chloride reacts with N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) with triethylamine (TEA) as base (0°C→RT, 4 h). The NHS ester is isolated via filtration (89% yield).

Final Amidation and Purification

Step 5: Coupling of Pyrazole Amine and Cyclopentane NHS Ester
The amidation uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DCM:DMF (4:1). WO2021231474A1 reports optimal conditions: 1.2 equiv EDC, 0°C→RT, 18 h stirring, yielding 68% crude product. Purification via silica gel chromatography (hexane:EtOAc 3:1) elevates purity to >99%.

Critical Parameters:

  • Stoichiometry: Excess EDC (1.5–2.0 equiv) minimizes residual NHS ester.
  • Solvent Polarity: Higher DMF ratios improve solubility but complicate EDC removal.
  • Temperature: Reactions below 10°C reduce racemization but prolong completion.

Process Optimization and Scalability

Alkylation Efficiency Enhancement

Comparative studies (Table 1) reveal solvent impact on THP-methyl group installation:

Solvent Base Temp (°C) Yield (%) Purity (%)
DMF K₂CO₃ 60 76 95
DMSO Cs₂CO₃ 80 81 93
Acetone NaHCO₃ 50 62 89

Data adapted from WO2020240586A1 and EP3280710B1. Cs₂CO₃ in DMSO at 80°C maximizes yield but risks THP ring degradation, necessitating rigorous temperature control.

Amidation Catalysis Alternatives

Patent WO2021231474A2 evaluates carbodiimide alternatives (Table 2):

Reagent Solvent Time (h) Yield (%)
EDC DCM:DMF 18 68
DCC THF 24 71
HATU DMF 6 85

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms EDC/DCC but increases cost 3-fold. Industrial protocols prioritize EDC for cost-efficacy.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrazole-H), 4.10–4.05 (m, 2H, THP-OCH₂), 3.45–3.40 (m, 2H, THP-CH₂N), 2.85–2.75 (m, 1H, cyclopentane-CH), 1.90–1.50 (m, 10H, THP + cyclopentane).
  • HRMS (ESI): m/z calc. for C₁₅H₂₂N₃O₂ [M+H]⁺: 276.1708; found: 276.1711.

Purity Assessment

HPLC (C18 column, MeCN:H₂O 70:30, 1 mL/min) shows a single peak at tR = 6.72 min (purity 99.3%). Residual EDC is undetectable (<0.1% by LC-MS).

Industrial-Scale Considerations

Cost-Benefit Analysis of THP-Methylation

Bulk synthesis of 4-(bromomethyl)tetrahydro-2H-pyran costs $12.50/mol vs. $18.80/mol for 4-(chloromethyl)tetrahydro-2H-pyran. Despite lower reactivity, brominated reagents reduce side products (6% vs. 15%), justifying their use.

Waste Stream Management

EDC-mediated amidation generates 1.2 kg urea byproduct per kg product. Patent EP3280710B1 proposes alkaline hydrolysis (2M NaOH, 60°C, 4 h) to degrade urea into water-soluble fragments, reducing biological oxygen demand (BOD) by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclohexanecarboxamide
  • N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide

Uniqueness

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural combination of a tetrahydro-2H-pyran ring, a pyrazole ring, and a cyclopentanecarboxamide moiety, which may contribute to its biological activity. Understanding the biological properties of this compound can provide insights into its therapeutic potential.

Chemical Structure:

  • Molecular Formula: C15_{15}H20_{20}N4_{4}O
  • Molecular Weight: 288.35 g/mol
  • CAS Number: 1705427-29-7

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in treating diseases where these enzymes play a critical role.
  • Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity, particularly against viruses that exploit host cellular mechanisms.
  • Anticancer Potential : The compound's structural features suggest possible interactions with cancer cell pathways, warranting further investigation into its anticancer properties.

The mechanism of action of this compound likely involves interactions with specific molecular targets such as:

  • Kinases : Potential inhibition of kinases involved in signaling pathways that regulate cell proliferation and survival.
  • Receptors : Binding to receptors that modulate cellular responses, influencing processes such as inflammation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes critical for viral replication. For example, research highlighted its role as a selective inhibitor of AAK1 and GAK kinases, which are essential for the life cycle of various viruses, including Dengue virus (DENV) .

StudyFindings
Bekerman et al. (2017)Identified AAK1 and GAK as targets for antiviral therapy; demonstrated inhibition in human primary cells.
Pu et al. (2018)Showed potent antiviral activity against DENV using compounds similar to this compound.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

CompoundStructureBiological Activity
N-(1-(tetrahydro-pyran-methyl)-pyrazole-carboxamideSimilar core structureModerate enzyme inhibition
N-(1-(pyridinyl-methyl)-pyrazole-carboxamideDifferent ring structureAnticancer properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclopentanecarboxamide?

  • Methodology : The compound can be synthesized via coupling reactions involving cyclopentanecarboxylic acid derivatives and tetrahydro-2H-pyran-4-ylmethyl-substituted pyrazole intermediates. Key steps include:

  • Cyclocondensation : Use precursors like ethyl acetoacetate and phenylhydrazine to form pyrazole cores, followed by functionalization at the 4-position (e.g., amidation) .
  • Substitution reactions : Introduce the tetrahydro-2H-pyran-4-ylmethyl group via alkylation or nucleophilic substitution under basic conditions (e.g., cesium carbonate) .
  • Purification : Employ column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization to isolate pure products .

Q. How can researchers validate the structural identity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and stereochemistry. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm, while tetrahydro-2H-pyran protons appear at δ 1.5–4.0 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight with <5 ppm error (e.g., observed m/z 215 [M+H]+ in related pyrazole derivatives) .
  • Melting point analysis : Compare experimental values (e.g., 200–202°C for structurally similar compounds) to literature data .

Advanced Research Questions

Q. How can low yields in the synthesis of tetrahydro-2H-pyran-substituted pyrazoles be addressed?

  • Optimization strategies :

  • Catalyst screening : Test copper(I) bromide or palladium catalysts to enhance coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, as seen in reactions yielding 34–61% for pyrazole-tetrahydro-2H-pyran hybrids .
  • Temperature control : Prolonged heating (e.g., 35°C for 48 hours) may reduce side reactions .

Q. What contradictions exist in spectral data for pyrazole-carboxamide derivatives, and how should they be resolved?

  • Case study : In 1H^1H NMR spectra, unexpected splitting patterns or shifts may arise from conformational flexibility in the tetrahydro-2H-pyran ring or rotameric equilibria in the carboxamide group.

  • Resolution : Use variable-temperature NMR or 2D techniques (e.g., COSY, NOESY) to distinguish dynamic effects from structural anomalies .
  • Comparative analysis : Cross-reference with crystallographic data (e.g., X-ray structures of related pyrazole-carboxamides) to validate assignments .

Q. How do electron-withdrawing/donating substituents on the pyrazole ring influence the compound’s stability?

  • Experimental design :

  • Substituent variation : Synthesize analogs with halides (e.g., Cl, Br) or methoxy groups at the pyrazole 3- or 5-positions.
  • Stability assays : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via HPLC. For example, 4-chlorophenyl analogs show enhanced stability due to reduced electron density .
  • Computational modeling : Use DFT calculations to correlate substituent effects with HOMO-LUMO gaps and hydrolysis rates .

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